3-{[3-(Methylamino)propyl]amino}-1-propanol
CAS No.: 1040692-70-3
Cat. No.: VC2798406
Molecular Formula: C7H18N2O
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040692-70-3 |
|---|---|
| Molecular Formula | C7H18N2O |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 3-[3-(methylamino)propylamino]propan-1-ol |
| Standard InChI | InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3 |
| Standard InChI Key | MACUIIDPQRMQQL-UHFFFAOYSA-N |
| SMILES | CNCCCNCCCO |
| Canonical SMILES | CNCCCNCCCO |
Introduction
Chemical Identity and Structure
3-{[3-(Methylamino)propyl]amino}-1-propanol is a propanol derivative containing two amino functional groups within its structure. As shown in Table 1, this compound is characterized by specific identifiers that distinguish it in chemical databases and literature.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Name | 3-{[3-(Methylamino)propyl]amino}-1-propanol |
| CAS Number | 1040692-70-3 |
| Molecular Formula | C7H18N2O |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 3-[3-(methylamino)propylamino]propan-1-ol |
| SMILES Notation | CNCCCNCCCO |
| InChI | InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3 |
| InChIKey | MACUIIDPQRMQQL-UHFFFAOYSA-N |
Structurally, the compound consists of a propanol chain with a secondary amino group attached to the 3-position. This secondary amino group is further connected to a 3-methylaminopropyl moiety, creating a molecule with one primary alcohol and two amine functional groups (one secondary and one tertiary) .
| Property | Value |
|---|---|
| Exact Molecular Weight | 146.141913202 g/mol |
| Physical State (predicted) | Liquid at room temperature |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
| Complexity | 59.6 |
| XLogP (Hydrophobicity) | -0.6 |
| Topological Polar Surface Area | Not specified |
| Heavy Atom Count | 10 |
| Covalent Unit Count | 1 |
The presence of both hydroxyl and amine functional groups suggests that 3-{[3-(Methylamino)propyl]amino}-1-propanol exhibits significant hydrogen bonding capabilities. With a computed XLogP value of -0.6, the compound demonstrates moderate hydrophilicity, likely making it soluble in polar solvents including water .
Structural Characteristics and Functional Groups
The molecular structure of 3-{[3-(Methylamino)propyl]amino}-1-propanol features several key functional groups that contribute to its chemical behavior:
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Primary alcohol group (-OH) at the end of one propyl chain
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Secondary amine (R2NH) connecting the two propyl segments
-
Tertiary amine (R3N) containing a methyl substituent
These functional groups create a molecule with multiple basic centers (the two amine groups) and one acidic center (the hydroxyl group), enabling diverse interaction possibilities through hydrogen bonding and acid-base chemistry .
Chemical Reactivity
The reactivity of 3-{[3-(Methylamino)propyl]amino}-1-propanol is governed by its functional groups:
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The primary alcohol group can undergo typical alcohol reactions, including oxidation, esterification, and dehydration.
-
The secondary amine can participate in reactions common to amines, such as alkylation, acylation, and formation of imines.
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The tertiary methylamine group can act as a basic site and nucleophile in various transformations.
Due to the presence of multiple reactive sites, reactions may require careful control of conditions to achieve selectivity .
Comparison with Structurally Related Compounds
Understanding 3-{[3-(Methylamino)propyl]amino}-1-propanol in the context of structurally similar compounds provides valuable insights into its potential properties and behaviors.
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 3-{[3-(Methylamino)propyl]amino}-1-propanol | C7H18N2O | 146.23 | Reference compound |
| 3-{[3-(Ethylamino)propyl]amino}-1-propanol | C8H20N2O | 160.26 | Ethyl group instead of methyl |
| 3-[(3-Aminopropyl)amino]-1-propanol | C6H16N2O | 132.20 | Primary amine instead of methylamine |
| 3-Methylamino-1-propanol | C4H11NO | 89.14 | Lacks the middle propylamine segment |
| 3-Amino-1-propanol | C3H9NO | 75.11 | Simple aminoalcohol without additional groups |
The ethyl analog (3-{[3-(Ethylamino)propyl]amino}-1-propanol) likely exhibits slightly increased hydrophobicity (XLogP -0.2 versus -0.6) due to the additional methylene group, potentially affecting its solubility profile and partition coefficients .
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